Product packaging for Quetiapine Hydroxy Impurity(Cat. No.:CAS No. 329216-67-3)

Quetiapine Hydroxy Impurity

Cat. No.: B1311914
CAS No.: 329216-67-3
M. Wt: 339.5 g/mol
InChI Key: OFLMIXVKBNAUIB-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The precise identification of any chemical compound is fundamental to its study and control. This section outlines the formal naming conventions and identifiers for Quetiapine (B1663577) Hydroxy Impurity.

The formal IUPAC (International Union of Pure and Applied Chemistry) name for Quetiapine Hydroxy Impurity is 2-(4-benzo[b] ontosight.ainih.govbenzothiazepin-6-ylpiperazin-1-yl)ethanol . clearsynth.comnih.gov This systematic name precisely describes the molecular structure of the compound.

This compound is known by several synonyms in scientific literature and commercial listings. These alternative names, along with their corresponding CAS (Chemical Abstracts Service) Registry Numbers, are crucial for cross-referencing information across different databases. The free base form of the impurity is identified by CAS No. 329216-67-3 . scbt.comechemi.comlgcstandards.com Its dihydrochloride (B599025) salt form has the CAS No. 329218-14-6 . clearsynth.comlgcstandards.com

Some of the common synonyms include:

Quetiapine EP Impurity I clearsynth.comchemicalbook.com

Desethanol Quetiapine nih.gov

2-[4-(Dibenzo[b,f] ontosight.ainih.govthiazepin-11-yl)piperazin-1-yl]ethanol ontosight.aiechemi.com

4-Dibenzo[b,f] ontosight.ainih.govthiazepin-11-yl-1-piperazineethanol echemi.comchemicalbook.com

Interactive Data Table: Chemical Identity of this compound

Identifier Value
IUPAC Name 2-(4-benzo[b] ontosight.ainih.govbenzothiazepin-6-ylpiperazin-1-yl)ethanol clearsynth.comnih.gov
CAS Number (Free Base) 329216-67-3 scbt.comechemi.comlgcstandards.com
CAS Number (Dihydrochloride Salt) 329218-14-6 clearsynth.comlgcstandards.com
Molecular Formula C19H21N3OS scbt.comechemi.com
Synonyms Quetiapine EP Impurity I, Desethanol Quetiapine, 2-[4-(Dibenzo[b,f] ontosight.ainih.govthiazepin-11-yl)piperazin-1-yl]ethanol ontosight.ainih.govclearsynth.comechemi.comchemicalbook.com

Role as a Pharmaceutical Impurity

The study of impurities is a critical aspect of pharmaceutical sciences, ensuring the final drug product meets stringent quality and safety standards.

This compound is considered a significant process-related impurity and a potential degradation product in the manufacturing of Quetiapine. ontosight.ainih.govsci-hub.se Impurities can arise from various sources, including the manufacturing process of the active pharmaceutical ingredient (API), such as starting materials, intermediates, and by-products. ptfarm.pl They can also form during the storage of the drug substance. daicelpharmastandards.com The European Pharmacopoeia has identified several potential impurities in Quetiapine hemifumarate, with acceptable limits typically ranging from 0.05% to 0.15%. tsijournals.com

The formation of this specific impurity can occur during the synthesis of Quetiapine. ontosight.ai For instance, the alkylation of piperazinyl thiazepine with 2-chloroethanol (B45725), which may be present as an impurity in the raw material 2-(2-chloroethoxy)ethanol (B196239), can lead to the formation of what is referred to as "desethanol quetiapine". nih.govingentaconnect.com Stress testing under hydrolytic and oxidative conditions has also shown the formation of various degradation products, including hydroxy quetiapine. sci-hub.senih.gov

The presence of impurities, such as this compound, can directly affect the quality, safety, and efficacy of the final pharmaceutical product. ontosight.aisci-hub.sedaicelpharmastandards.com The chemical degradation of an active ingredient often leads to a loss of potency. nih.gov Regulatory bodies like the FDA and EMA have established strict guidelines for acceptable levels of impurities in pharmaceuticals. ontosight.ai

Therefore, the development of highly specialized analytical tools is crucial for the simple, quick, and accurate determination of impurities. ptfarm.pl Techniques such as liquid chromatography-mass spectrometry (LC-MS) are primary approaches for identifying low-level impurities from synthesis or degradation. ptfarm.plwaters.com The identification, characterization, and quantification of these impurities are essential components of quality control for Quetiapine formulations. ontosight.aiclearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3OS B1311914 Quetiapine Hydroxy Impurity CAS No. 329216-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLMIXVKBNAUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211254
Record name 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
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URL https://comptox.epa.gov/dashboard/DTXSID001211254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329216-67-3, 329218-14-6
Record name 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329216-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Des-hydroxyethyl quetiapine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl] ethanol
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Record name 2-(4-{2-thia-9-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-10-yl}piperazin-1-yl)ethan-1-ol
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Record name DES-HYDROXYETHYL QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Formation and Degradation Pathways of Quetiapine Hydroxy Impurity

Synthesis-Related Formation Mechanisms

The synthesis of Quetiapine (B1663577) is a multi-step process that can lead to the formation of various process-related impurities and byproducts. synthinkchemicals.com While extensive literature exists on common impurities arising from intermediates or predictable side reactions, the specific formation of Quetiapine Hydroxy Impurity during synthesis is not as prominently documented. researchgate.netingentaconnect.com The impurities typically reported stem from reactants and intermediates used in the process. synthinkchemicals.comnih.gov

The final step in many Quetiapine synthesis routes involves the coupling of 11-piperazinyl-dibenzo[b,f] synthinkchemicals.comwaters.comthiazepine with a side chain, such as 2-(2-chloroethoxy)ethanol (B196239). ingentaconnect.com Side reactions during this coupling can lead to several impurities. For example, if the 2-(2-chloroethoxy)ethanol raw material contains 2-chloroethanol (B45725) as an impurity, the alkylation of the piperazinyl thiazepine intermediate can lead to the formation of a desethanol quetiapine impurity. ingentaconnect.com While hydroxylation of the dibenzothiazepine ring is a known metabolic pathway, its occurrence as a significant byproduct of the primary coupling reaction in synthesis is not widely reported in scientific literature.

Reaction conditions play a crucial role in controlling the impurity profile of a synthesized drug. Factors such as temperature, the choice of solvent, and the presence of catalysts can influence the rate and pathway of side reactions. For instance, the formation of certain dimeric impurities during Quetiapine synthesis can be minimized by carefully controlling reaction parameters like the molar ratio of reactants and the reaction temperature. Although specific conditions (e.g., high temperature, oxidative environments, or specific catalysts) could theoretically promote the hydroxylation of the aromatic dibenzothiazepine core, detailed studies linking these synthesis conditions directly to the formation of this compound are not extensively detailed in the available literature.

Impurities can arise from the intermediates used in the synthesis of Quetiapine. The key intermediate, Dibenzo[b,f] synthinkchemicals.comwaters.comthiazepin-11[10H]-one, is central to many synthetic routes. heteroletters.org The process to create this intermediate and convert it to 11-chlorodibenzo[b,f] synthinkchemicals.comwaters.comthiazepine before coupling with the piperazine (B1678402) side chain is a critical step where impurities can be introduced. google.com While various impurities related to these intermediates have been identified, the presence of a hydroxylated dibenzothiazepine intermediate that would lead to the final this compound is not a commonly cited pathway. nih.govheteroletters.org

Degradation-Related Formation Mechanisms

Quetiapine is susceptible to degradation under various stress conditions, including hydrolysis and oxidation. researchgate.netnih.gov Forced degradation studies are essential for identifying potential degradants that may form during the shelf life of the drug product. akjournals.com

Hydrolysis is a key degradation pathway for Quetiapine. Studies show that the drug degrades significantly under hydrolytic conditions, particularly in acidic and basic environments. researchgate.netakjournals.com This degradation leads to the formation of several degradation products (DPs). nih.gov

Quetiapine demonstrates notable instability in acidic conditions. Forced degradation studies involving hydrochloric acid (HCl) have been shown to produce significant levels of degradants. akjournals.comscholarsresearchlibrary.com One study identified a major degradant with a mass-to-charge ratio (m/z) of 402 under acid stress conditions (0.1 N HCl), indicating the formation of a distinct impurity. waters.com To maximize the yield of this degradant for characterization, a solution of Quetiapine was refluxed in 0.1 N HCl for eight hours. waters.com

The rate of degradation in acidic media can be substantial. Research has shown that under specific conditions, the decomposition of Quetiapine can be both rapid and extensive. The table below summarizes findings from a forced degradation study in 0.1 N HCl. nih.gov

Time (hours)TemperatureAcid Concentration% Quetiapine Degraded
24Not Specified0.1 N HCl84.9%
48Not Specified0.1 N HCl100%

This table is based on data from a forced degradation study to illustrate the extent of acidic hydrolysis. nih.gov

These studies confirm that acidic hydrolysis is a significant pathway for the formation of degradation products, including potentially the this compound. waters.comnih.gov

Hydrolytic Degradation Pathways

Alkaline Hydrolysis

Quetiapine Fumarate demonstrates susceptibility to degradation under alkaline conditions. nih.gov Studies involving forced degradation have shown that the drug undergoes significant breakdown when exposed to basic solutions. hilarispublisher.comnih.gov For instance, when subjected to 1N sodium hydroxide (B78521) (NaOH) at 60°C for 30 minutes, notable degradation occurs. hilarispublisher.com More detailed kinetic studies reveal the extent of this degradation over time; in a 0.1N NaOH solution, 33.1% of Quetiapine Fumarate degraded within 24 hours, and this increased to 66.1% after 48 hours. nih.gov The process of alkaline hydrolysis leads to the formation of at least two primary degradation products. nih.gov Another study utilized 2N NaOH for a duration of 2 hours to stress the compound, confirming its instability in alkaline environments. scholarsresearchlibrary.com

Degradation of Quetiapine Fumarate under Alkaline Conditions

ConditionDurationPercentage DegradedReference
0.1N NaOH24 hours33.1% nih.gov
0.1N NaOH48 hours66.1% nih.gov
1N NaOH30 minutes at 60°CSignificant Degradation hilarispublisher.com
2N NaOH2 hoursNot Specified scholarsresearchlibrary.com

Oxidative Degradation Pathways

Oxidative stress is a major factor in the degradation of Quetiapine, leading to the formation of several impurities. nih.gov Key oxidative degradation products identified include Quetiapine sulfoxide, Quetiapine N-oxide, and Hydroxy Quetiapine. researchgate.net The sulfur and nitrogen atoms within the Quetiapine molecule are particularly susceptible to oxidation. rasayanjournal.co.in Forced degradation studies confirm that the drug is labile to oxidation, with some research indicating the formation of three distinct degradation products under such conditions. nih.gov

Role of Peroxides

Hydrogen peroxide is commonly used in laboratory settings to simulate oxidative degradation. hilarispublisher.comnih.gov The presence of peroxides, even in trace amounts within pharmaceutical excipients, can significantly impact the stability of oxidation-prone drugs like Quetiapine. researchgate.net Studies have shown that exposing Quetiapine to hydrogen peroxide solutions leads to substantial degradation. For example, in a 3% hydrogen peroxide solution, 11.5% of the drug degraded after 24 hours, with 100% degradation observed after 48 hours. nih.gov More aggressive conditions, such as 30% hydrogen peroxide at 60°C for one hour, also cause significant degradation, specifically leading to the formation of N-Oxide and S-Oxide impurities. nih.gov The synthesis of the Quetiapine S-oxide impurity can be achieved by oxidizing Quetiapine with 20% hydrogen peroxide in the presence of manganese dioxide. Similarly, reacting Quetiapine hemifumarate with hydrogen peroxide is a method used to produce Quetiapine N-oxide. rasayanjournal.co.innih.gov

Quetiapine Degradation with Hydrogen Peroxide (H₂O₂)

H₂O₂ ConcentrationConditionsDurationOutcomeReference
3%Not Specified24 hours11.5% degradation nih.gov
3%Not Specified48 hours100% degradation nih.gov
20%Room Temperature, with MnO₂Not SpecifiedForms S-oxide impurity
30%60°C1 hourSignificant degradation; forms N-Oxide and S-Oxide nih.gov
Formation of Oxidative Byproducts

The primary byproducts of Quetiapine's oxidative degradation are Quetiapine N-oxide and Quetiapine S-oxide. rasayanjournal.co.in These impurities are formed through the oxidation of the nitrogen atom in the piperazine ring and the sulfur atom in the dibenzothiazepine ring, respectively. researchgate.netrasayanjournal.co.in Hydroxy Quetiapine has also been identified as an oxidative degradation impurity. researchgate.net The formation of N-oxide is considered a major oxidative degradation pathway. researchgate.net Specific reagents can be used to selectively produce these byproducts; for instance, hydrogen peroxide in the presence of sodium tungstate (B81510) dihydrate can be used to synthesize Quetiapine S-oxide. rasayanjournal.co.in

Photolytic Degradation Studies

Quetiapine is photosensitive and can degrade upon exposure to light. nih.govacs.org While one study noted it as photostable under ICH conditions, others have reported degradation under UVC irradiation. nih.gov Photodegradation can lead to a loss of drug activity and the formation of potentially toxic products. acs.org

When a methanolic solution of Quetiapine is irradiated with UVC light, multiple degradation products can form. researchgate.net One study identified five such products, with the main one being 2-[2-[4-(5-oxidodibenzo[b,f] researchgate.netnih.govthiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol. researchgate.net The mechanism of photodegradation can involve a photoinduced electron transfer process. nih.govacs.org Under anaerobic conditions, irradiation in the presence of an electron donor or acceptor leads to different photoproducts. nih.govacs.org For instance, irradiation at 254 nm with an electron donor resulted in the formation of 2-{2-[4-(10,11-dihydro-dibenzo [b,f] researchgate.netnih.gov thiazepin-11-yl)-piperazin-1-yl]-ethoxy} ethanol. acs.org Forced degradation protocols often involve exposing a drug solution to UV light (e.g., 200-Watt hours/m²) for an extended period, such as 7 days, to assess photostability. hilarispublisher.com

Thermal Degradation Studies

The stability of Quetiapine under thermal stress has been evaluated, with varying results depending on the conditions. Some studies have found that significant degradation was not observed when Quetiapine was subjected to thermal stress. nih.gov However, other forced degradation studies include exposing the drug to high temperatures to assess its stability. hilarispublisher.comscholarsresearchlibrary.com Common testing conditions involve subjecting the drug substance to dry heat at temperatures such as 60°C, 80°C, or higher. wisdomlib.org Specific protocols have used conditions like 105°C for 6 hours and 120°C for 12 hours to investigate thermal decomposition. hilarispublisher.comscholarsresearchlibrary.com

Humidity Effects

Exposure to humidity is another environmental factor that can affect the stability of solid dosage forms of Quetiapine. scholarsresearchlibrary.com High humidity can lead to moisture absorption by tablets, which can adversely affect their physical properties, such as hardness, and potentially lead to chemical degradation. pharmaguideline.com Forced degradation studies have been performed by exposing Quetiapine samples to high relative humidity (e.g., 90% RH) at a controlled temperature (e.g., 25°C) for extended periods, such as 218 hours, to assess the impact of moisture. scholarsresearchlibrary.com Such conditions can compromise the physical and chemical stability of the drug product. pharmaguideline.com

Identification of Related Impurities and Degradation Products

The manufacturing process and storage of Quetiapine can lead to the formation of various related substances, including process-related impurities and degradation products. The identification, characterization, and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines requiring that impurities present at levels of 0.1% or higher be identified and characterized. rasayanjournal.co.in Stability studies under various stress conditions—such as oxidation, hydrolysis, and photolysis—are conducted to understand the degradation pathways and identify potential degradants. nih.govresearchgate.net Advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for the detection, isolation, and structural elucidation of these compounds. nih.govingentaconnect.com

Quetiapine N-Oxide

Quetiapine N-Oxide is a significant oxidation impurity of Quetiapine. rasayanjournal.co.in It is often formed during stability studies and under conditions of oxidative stress, such as exposure to oxidative agents. rasayanjournal.co.innih.gov This impurity has been identified as a major degradation product when Quetiapine is subjected to oxidative hydrolysis. nih.gov

The formation of Quetiapine N-Oxide involves the oxidation of the tertiary nitrogen atom in the piperazine ring. rasayanjournal.co.in Laboratory synthesis of this impurity can be achieved through the controlled oxidation of Quetiapine using reagents like sodium periodate (B1199274) in methanol (B129727) or meta-Chloroperoxybenzoic acid (m-CPBA). rasayanjournal.co.in

Spectroscopic analysis is crucial for its identification. The mass spectrum of Quetiapine N-Oxide shows a protonated molecular ion peak at m/z 400, which is 16 mass units higher than that of the parent Quetiapine molecule, corresponding to the addition of one oxygen atom. rasayanjournal.co.in Unlike its isomer, Quetiapine S-Oxide, the IR spectrum of the N-oxide lacks the characteristic S=O stretching band, confirming that oxidation has not occurred at the sulfur atom. rasayanjournal.co.in NMR spectroscopy further confirms the structure, revealing a downfield shift in the signals corresponding to the aliphatic protons of the piperazine ring. rasayanjournal.co.in

CharacteristicDataReference
IUPAC Name 2-[2-[4-(Dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol lgcstandards.com
Synonym Quetiapine EP Impurity H chemicalbook.com
CAS Number 1076199-40-0 lgcstandards.comchemicalbook.com
Molecular Formula C21H25N3O3S lgcstandards.com
Molecular Weight 399.51 g/mol lgcstandards.com
Type Oxidation Degradation Product rasayanjournal.co.innih.gov

Quetiapine S-Oxide (Sulfoxide)

Quetiapine S-Oxide, also known as Quetiapine Sulfoxide, is another primary oxidative degradation product of Quetiapine. rasayanjournal.co.in It is formed when the sulfur atom in the dibenzothiazepine ring system is oxidized. rasayanjournal.co.in This impurity has been observed during stability studies, particularly under oxidative conditions and upon prolonged exposure to air. researchgate.net It has been identified as a main photodegradation product. researchgate.net

The synthesis of Quetiapine S-Oxide for use as a reference standard is typically accomplished by oxidizing Quetiapine with hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate or manganese dioxide. rasayanjournal.co.in

Like the N-oxide, the mass spectrum of the S-oxide displays a molecular ion peak at m/z 400 (M+H), indicating the addition of an oxygen atom. rasayanjournal.co.in However, its structure is differentiated from the N-oxide by infrared spectroscopy, which shows a characteristic S=O stretching absorption band. rasayanjournal.co.in 1H NMR spectroscopy reveals a downfield shift in the aromatic region, which is consistent with oxidation at the sulfur atom within the dibenzothiazepine core. rasayanjournal.co.in

CharacteristicDataReference
IUPAC Name 2-[2-[4-(5-Oxidodibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol artis-isotopes.comanantlabs.com
Synonym Quetiapine EP Impurity S artis-isotopes.com
CAS Number 329216-63-9 artis-isotopes.compharmaffiliates.com
Molecular Formula C21H25N3O3S artis-isotopes.compharmaffiliates.com
Molecular Weight 399.51 g/mol artis-isotopes.compharmaffiliates.com
Type Oxidation Degradation Product rasayanjournal.co.inresearchgate.net

Quetiapine Lactam

Quetiapine Lactam is a known impurity and degradation product of Quetiapine. researchgate.netveeprho.com It is designated as Quetiapine EP Impurity G and Quetiapine Related Compound G in pharmacopeial references. veeprho.comsynzeal.com This compound is also referred to as the Quetiapine DBTO (Dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one) metabolite. veeprho.comsynzeal.com

The structure of Quetiapine Lactam corresponds to the dibenzothiazepine core of Quetiapine, where the tricyclic system has been oxidized to form a lactam (a cyclic amide) at position 11. veeprho.comsynzeal.com This impurity can be formed under hydrolytic and oxidative stress conditions. nih.govresearchgate.net

CharacteristicDataReference
IUPAC Name Dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one veeprho.comsynzeal.com
Synonyms Quetiapine EP Impurity G, Quetiapine DBTO Metabolite veeprho.comsynzeal.com
CAS Number 3159-07-7 pharmaffiliates.comveeprho.comrefsynbio.com
Molecular Formula C13H9NOS pharmaffiliates.comrefsynbio.com
Molecular Weight 227.28 g/mol pharmaffiliates.comrefsynbio.com
Type Degradation Product / Metabolite researchgate.netveeprho.com

Desethanol Quetiapine (Impurity I)

Desethanol Quetiapine, also known as this compound or Quetiapine Alcohol Impurity, is a key process-related impurity in the synthesis of Quetiapine. ingentaconnect.comresearchgate.netveeprho.com It is listed in the European Pharmacopoeia as Quetiapine EP Impurity I. anantlabs.comsynzeal.com

This impurity arises during the manufacturing process, specifically in the alkylation step where 11-piperazinyl-dibenzo[b,f] nih.govresearchgate.netthiazepine is coupled with the side chain. ingentaconnect.comresearchgate.net Its formation is attributed to the presence of 2-chloroethanol as a contaminant in the 2-(2-chloroethoxy)ethanol raw material. ingentaconnect.comresearchgate.net The reaction of the piperazinyl intermediate with this 2-chloroethanol impurity leads to the formation of Desethanol Quetiapine. ingentaconnect.comresearchgate.net

The structure of this impurity is characterized by a shorter side chain compared to Quetiapine, lacking the terminal ethoxy group. Structural elucidation via mass spectrometry shows a protonated molecular ion at m/z 340, which is 44 atomic mass units less than Quetiapine, corresponding to the loss of a C2H4O group. ingentaconnect.comresearchgate.net 1H and 13C NMR analyses confirm the modified side chain, showing only two methylene (B1212753) (CH2) signals for the side chain instead of the four present in Quetiapine. ingentaconnect.comresearchgate.net

CharacteristicDataReference
IUPAC Name 2-[4-(Dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)piperazin-1-yl]ethanol synzeal.com
Synonyms Quetiapine EP Impurity I, this compound, Quetiapine Alcohol Impurity veeprho.comsynzeal.com
CAS Number 329216-67-3 (free base) synzeal.comsynthinkchemicals.com
Molecular Formula C19H21N3OS synthinkchemicals.com
Molecular Weight 339.45 g/mol synthinkchemicals.com
Type Process-Related Impurity ingentaconnect.comresearchgate.net

Other Characterized Impurities

In addition to the specific impurities detailed above, several other related substances have been identified, isolated, and characterized from crude samples and forced degradation studies of Quetiapine. nih.govtandfonline.com These include starting materials, intermediates, by-products from side reactions during synthesis, and various other degradation products. ingentaconnect.comtandfonline.com Their presence in the final drug substance is carefully monitored to ensure product quality. nih.gov

A study identified six unknown process-related impurities, which were characterized using spectroscopic methods. nih.govingentaconnect.com Another investigation focused on potential impurities arising from the synthetic route, including starting materials and intermediates. tandfonline.comnih.gov Forced degradation studies under acidic conditions have also revealed other degradants, such as a product with an m/z of 402. waters.com Photodegradation studies have shown that the piperazine ring can undergo cleavage. acs.org

Impurity NameTypeNotes on Formation / IdentificationReference
11-piperazinyl-dibenzo[b,f] nih.govresearchgate.netthiazepine IntermediateA known intermediate in the Quetiapine synthesis pathway. nih.govingentaconnect.comresearchgate.net
N-formyl piperazinyl thiazepine (Impurity II) By-productForms during alkylation when N,N-dimethyl formamide (B127407) (DMF) is used as the solvent. ingentaconnect.comresearchgate.net
Quetiapine carboxylate (Impurity III) By-productArises when alkylation is performed in the presence of sodium carbonate. ingentaconnect.com
Ethylpiperazinyl thiazepine (Impurity IV) Process-RelatedIdentified in crude Quetiapine samples. nih.govingentaconnect.comresearchgate.net
Ethyl quetiapine (Impurity V) Process-RelatedIdentified in crude Quetiapine samples. nih.govingentaconnect.comresearchgate.net
Bis(dibenzo)piperazine (Impurity VI) By-productA dimeric impurity formed during synthesis. nih.govingentaconnect.comresearchgate.net
2-(phenylthio)aniline Starting MaterialA key raw material used in the synthesis of the dibenzothiazepine core. tandfonline.comnih.gov
1,4-bis(dibenzo[b,f] nih.govresearchgate.net thiazepin-11-yl)piperazine By-productA dimeric impurity where two dibenzothiazepine moieties are linked by a piperazine ring. tandfonline.comnih.gov
Quetiapine Dimer Impurity By-productA dimeric substance identified as an impurity. pharmaffiliates.com

Analytical Methodologies for Quetiapine Hydroxy Impurity Quantification and Characterization

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the analysis of Quetiapine (B1663577) and its related substances, including the hydroxy impurity. nih.govresearchgate.net These methods offer the high resolution and sensitivity required to separate and quantify impurities, even at low levels.

HPLC is widely employed for the determination of Quetiapine and its impurities. researchgate.netjapsonline.comresearchgate.net The versatility of HPLC allows for the development of specific methods tailored to the separation of various related compounds from the main drug substance.

Stability-indicating HPLC methods are essential for drug quality control as they can distinguish the intact active pharmaceutical ingredient from its degradation products. rasayanjournal.co.injddtonline.info Such methods are developed by subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. jddtonline.infowisdomlib.org For Quetiapine, these methods have proven effective in separating the main component from impurities, including those formed during degradation. nih.govscholarsresearchlibrary.com The validation of these methods in accordance with International Conference on Harmonization (ICH) guidelines ensures their specificity, precision, accuracy, and robustness. japsonline.comrasayanjournal.co.in

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Quetiapine and its impurities. japsonline.comcore.ac.ukresearchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. RP-HPLC methods have been successfully developed and validated for the quantitative determination of process-related impurities and degradation products of Quetiapine. nih.govbepls.com

The choice of column chemistry is critical for achieving the desired separation. For Quetiapine and its hydroxy impurity, C18 (octadecylsilane) columns are the most frequently used stationary phases. japsonline.comwisdomlib.orgresearchgate.net These columns provide excellent hydrophobic retention and are effective in separating Quetiapine from its related compounds. nih.govscholarsresearchlibrary.com Phenyl columns have also been utilized, offering alternative selectivity based on pi-pi interactions, which can be beneficial for separating aromatic compounds like Quetiapine and its impurities. researchgate.net The selection of the stationary phase is a key parameter in method development to ensure adequate resolution between the main peak and impurity peaks. japsonline.comnih.gov

Stationary PhaseColumn DimensionsParticle SizeReference
C18250 x 4.6 mm3 µm japsonline.com
Eclipse Plus C18, RRHD50 x 2.1 mm1.8 µm nih.gov
X-bridge C18150x4.6 mm3.5 μm rasayanjournal.co.in
Zorbax SB-Phenyl250 mm×4.6 mm5 µm researchgate.net

Optimization of the mobile phase is crucial for achieving good peak shape, resolution, and acceptable retention times. japsonline.com A typical mobile phase in RP-HPLC consists of an aqueous component (often a buffer) and an organic modifier. For the analysis of Quetiapine hydroxy impurity, various mobile phase compositions have been reported. These often involve a mixture of a phosphate (B84403) or acetate (B1210297) buffer and organic solvents like acetonitrile (B52724) and methanol (B129727). japsonline.comresearchgate.net The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the ionization state of the analytes and improve separation. jddtonline.infobepls.com Both isocratic and gradient elution modes have been employed. Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition during the run to improve the separation of complex mixtures. japsonline.comnih.gov

Mobile Phase CompositionModeFlow RateReference
Acetonitrile:Methanol:Phosphate Buffer (pH 6.6) (40:15:45 v/v/v)Isocratic1.0 mL/min japsonline.com
A: 0.1% aqueous triethylamine (B128534) (pH 7.2); B: Acetonitrile:Methanol (80:20 v/v)Gradient0.5 mL/min nih.gov
A: 5 mM Ammonium Acetate; B: AcetonitrileGradient1.0 ml/min rasayanjournal.co.in
Acetonitrile and 0.02 M phosphate buffer (50:50) at pH=5.5Isocratic1 mL/min researchgate.net
Buffer:Methanol (35:65 v/v) (Buffer: 2.5mg/mL sodium dihydrogen phosphate, pH 4.0 with Orthophosphoric acid)Isocratic1.0 ml/min jddtonline.info

Ultraviolet (UV) or Photodiode Array (DAD) detection is commonly used for the quantification of Quetiapine and its hydroxy impurity. The selection of an appropriate detection wavelength is important for achieving good sensitivity. Quetiapine and its related compounds exhibit UV absorbance, and wavelengths are chosen where the analytes have significant absorption. Commonly reported detection wavelengths for the analysis of Quetiapine and its impurities range from 220 nm to 291 nm. japsonline.comsemanticscholar.org A DAD detector offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. researchgate.netresearchgate.net

Detection Wavelength (nm)Reference
220 japsonline.comrasayanjournal.co.in
252 nih.govresearchgate.net
254 researchgate.net
254.7 asianpubs.org
291 semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic Techniques

Spectroscopic techniques, particularly when coupled with chromatography, are indispensable for the structural elucidation and characterization of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a primary tool for the identification and characterization of low-level impurities and degradation products of Quetiapine. researchgate.netnih.govptfarm.pl This hyphenated technique provides both separation of the components in a mixture and mass-based information for structural elucidation. researchgate.netptfarm.pl It is considered a modern alternative to conventional LC-UV for evaluating impurity profiles. nih.gov

LC-MS/MS has been used to identify impurities from both synthesis and degradation processes. nih.gov In forced degradation studies, Quetiapine was found to be labile under acidic and oxidative conditions, leading to the formation of several degradation products which were subsequently identified by LC-MS/MS. researchgate.netresearchgate.netnih.gov For example, under oxidative stress, a degradation product with a mass increase of 18 Da compared to Quetiapine was observed, suggesting the formation of a hydroxylated species. ptfarm.pl The fragmentation patterns obtained from MS/MS analysis are crucial for determining the structure of these impurities. researchgate.netptfarm.pl

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between LC and MS for the analysis of pharmaceutical compounds like Quetiapine and its impurities. nih.gov It is highly effective for polar and thermally labile molecules. Analysis is typically conducted in the positive ion mode. ptfarm.pl

In the characterization of Quetiapine impurities, ESI-MS provides the mass of the protonated molecular ion [M+H]+. ptfarm.pl For instance, a potential hydroxy impurity formed under acidic stress conditions was detected with a protonated molecular ion at m/z 402, which is 18 Da higher than that of Quetiapine (m/z 384). waters.comptfarm.pl The subsequent MS/MS fragmentation of this ion provides structural information. A characteristic fragment ion observed for this impurity was at m/z 384, corresponding to the loss of a neutral water molecule (18 Da), further supporting the presence of a hydroxyl group. ptfarm.pl ESI-MS/MS has also been used to identify various other impurities, such as a sulfone with an additional hydroxyl group, by analyzing the specific mass shifts and fragmentation pathways. ptfarm.pl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Electrochemical Methods (Polarography, Capillary Zone Electrophoresis, Voltammetry)

Electrochemical methods offer sensitive and selective approaches for the analysis of electroactive compounds like Quetiapine and its impurities. Techniques such as polarography, voltammetry, and capillary zone electrophoresis (CZE) have been reported for the analysis of Quetiapine. nih.gov

Voltammetry , particularly differential pulse voltammetry (DPV), has been applied to the determination of Quetiapine in pharmaceutical dosage forms and biological samples. nih.gov This technique measures the current that flows as a function of an applied potential. The oxidation of Quetiapine at a glassy carbon electrode produces a well-defined voltammetric peak, which can be used for quantification. nih.gov The presence of a hydroxy impurity could potentially alter the oxidation potential or the peak current, which might be exploited for its detection.

Method Validation Parameters

To ensure that an analytical method for the quantification of this compound is reliable, accurate, and reproducible, it must be thoroughly validated. The validation process is guided by internationally recognized standards, most notably the guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). japsonline.comrasayanjournal.co.in

Validation according to ICH Q2(R1) guidelines is a mandatory requirement for methods used in the quality control of pharmaceuticals. ich.org This ensures the method's suitability for its intended purpose, which, in this case, is the quantification of an impurity. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. This is often demonstrated by spiking the drug substance with known impurities and showing that they are well-separated chromatographically. ich.org

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For impurities, the linearity should typically cover the range from the reporting level to 120% of the specification limit. japsonline.comich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is added to a sample and the percentage recovered is calculated. Recoveries for impurities are typically expected to be within a range of 90.7% to 103.9%. rasayanjournal.co.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.in

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in For impurities, this is a critical parameter.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. rasayanjournal.co.in

Table 2: Example Validation Parameters for Quetiapine Impurity Analysis from Literature

Validation Parameter Typical Value/Range Reference
Linearity (Correlation Coefficient, r²) > 0.99 japsonline.com
Accuracy (% Recovery) 90.7% - 103.9% rasayanjournal.co.in
Precision (% RSD) < 3.5% rasayanjournal.co.in
Limit of Detection (LOD) 14 - 27 ng/mL rasayanjournal.co.in
Limit of Quantitation (LOQ) 40 - 80 ng/mL rasayanjournal.co.in

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. rasayanjournal.co.inorientjchem.org Selectivity refers to the method's capability to distinguish and quantify the analyte from these other substances. orientjchem.org

For this compound, specificity and selectivity are primarily established through forced degradation studies and the analysis of spiked samples. rasayanjournal.co.innih.gov In these studies, Quetiapine Fumarate is subjected to various stress conditions, including acid, base, oxidation, heat, and light, to generate potential degradation products. nih.govscholarsresearchlibrary.comnih.gov The analytical method must then demonstrate that the peak corresponding to this compound is well-resolved from the peaks of the active pharmaceutical ingredient (API), other known impurities, and any newly formed degradation products.

Several studies have successfully developed stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods that demonstrate excellent specificity for Quetiapine and its impurities. nih.govnih.govjapsonline.com For instance, a reverse-phase UPLC method was able to separate quetiapine from five of its impurities and degradation products within a short run time. nih.gov The use of a photodiode array (PDA) detector is common to assess the peak purity of the analyte, ensuring that the chromatographic peak for this compound is not co-eluting with other substances. nih.govjapsonline.com In one method, the resolution between Quetiapine and its critical impurity pairs was found to be greater than 2.0, indicating good separation. scholarsresearchlibrary.com

Table 1: Forced Degradation Conditions for Specificity Studies

Stress ConditionReagent/ConditionDurationOutcome
Acid Hydrolysis1N HCl1 Hour at 80°CDegradation observed scholarsresearchlibrary.com
Base Hydrolysis2N NaOH2 HoursDegradation observed scholarsresearchlibrary.com
Oxidative1% H₂O₂20 MinutesSignificant degradation observed scholarsresearchlibrary.comresearchgate.net
Thermal120°C12 HoursDegradation observed scholarsresearchlibrary.com
Photolytic1.2 million Lux hours-Degradation observed scholarsresearchlibrary.com
Humidity25°C / 90% RH218 HoursDegradation observed scholarsresearchlibrary.com

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

For the analysis of this compound, linearity is typically evaluated by preparing a series of solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the peak area (or response) against the concentration. The correlation coefficient (r²) is a key parameter used to assess the linearity of the calibration curve, with a value close to 1.0 indicating a strong linear relationship.

Validated methods for quetiapine and its impurities have demonstrated excellent linearity with correlation coefficients (r²) often exceeding 0.999. japsonline.com For instance, one study reported a linear response for quetiapine and its impurities from the limit of quantification (LOQ) up to 120% of the standard concentration. japsonline.com Another method showed linearity for related impurities over a range of approximately 0.052 µg/mL to 3.289 µg/mL. scholarsresearchlibrary.com A different RP-HPLC method established linearity for Quetiapine Fumarate in the concentration range of 2 to 64 µg/mL with a correlation coefficient of 0.9992. orientjchem.org

Table 2: Linearity Data for Quetiapine Impurity Analysis

AnalyteRangeCorrelation Coefficient (r²)Reference
Quetiapine and ImpuritiesLOQ to 120% of standard concentration> 0.99 japsonline.com
Related Impurities0.052 µg/mL - 3.289 µg/mL- scholarsresearchlibrary.com
Quetiapine Fumarate2 µg/mL - 64 µg/mL0.9992 orientjchem.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These parameters are crucial for quantifying trace amounts of impurities like this compound. LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. japsonline.com

Several studies have reported the LOD and LOQ values for various quetiapine impurities. For example, one validated method reported LOD and LOQ values for Quetiapine Fumarate to be 0.0001 µg/mL and 0.0003 µg/mL, respectively. orientjchem.org Another study established LOD values for related impurities ranging from 0.017 µg/mL to 0.027 µg/mL and LOQ values from 0.052 µg/mL to 0.086 µg/mL. scholarsresearchlibrary.com A separate method was capable of detecting three impurities of quetiapine hemifumarate at a level of 0.003% with respect to a test concentration of 1.0 mg/mL. researchgate.net

Table 3: LOD and LOQ Values for Quetiapine and its Impurities

Analyte/ImpurityLODLOQReference
Quetiapine Fumarate0.0001 µg/mL0.0003 µg/mL orientjchem.org
Related Impurities0.017 - 0.027 µg/mL0.052 - 0.086 µg/mL scholarsresearchlibrary.com
Impurity-A & Impurity-B27 ng/mL80 ng/mL rasayanjournal.co.in
Impurity-314 ng/mL40 ng/mL rasayanjournal.co.in

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered is measured.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Validated methods for quetiapine impurities have demonstrated high accuracy, with recovery rates typically falling within the range of 90% to 110%. rasayanjournal.co.in For instance, one study reported recovery percentages for known related impurities from dosage forms to be between 96.7% and 106.9%. scholarsresearchlibrary.com Another study showed recovery between 96% and 102%. japsonline.com

The precision of these methods is also well within acceptable limits, with the relative standard deviation (RSD) for repeatability and intermediate precision generally being less than 5%. rasayanjournal.co.inscholarsresearchlibrary.com One method reported a method precision for the determination of related impurities below 3.5% RSD. scholarsresearchlibrary.com

Table 4: Accuracy and Precision Data for Quetiapine Impurity Analysis

ParameterSpecificationResultReference
Accuracy (Recovery)-96.7% - 106.9% scholarsresearchlibrary.com
Accuracy (Recovery)-96% - 102% japsonline.com
Accuracy (Recovery)90.7% - 103.9%- rasayanjournal.co.in
Precision (RSD)< 3.5%- rasayanjournal.co.inscholarsresearchlibrary.com

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

System suitability parameters are established to ensure that the chromatographic system is performing adequately. These parameters typically include resolution, theoretical plates, tailing factor, and the relative standard deviation (%RSD) of replicate injections.

For the analysis of quetiapine and its impurities, typical system suitability requirements include a resolution of not less than 1.5 between critical peak pairs, a theoretical plate count of not less than 30,000 for the quetiapine peak, and a tailing factor of not more than 2.0. nih.gov The %RSD for replicate injections of the standard solution is generally required to be not more than 2.0%. nih.gov

Table 5: System Suitability Parameters

ParameterAcceptance CriteriaReference
Resolution> 1.5 nih.gov
Theoretical Plates> 30,000 nih.gov
Tailing Factor< 2.0 nih.gov
% RSD of Replicate Injections< 2.0% nih.gov

Impurity Profiling and Characterization Strategies

The comprehensive profiling and unambiguous characterization of impurities are critical components of pharmaceutical quality control for active pharmaceutical ingredients (APIs) such as Quetiapine. Regulatory bodies mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product. Strategies for impurity characterization often involve a combination of sophisticated separation and structural elucidation techniques. Key among these are methods for isolating impurities in a pure form and confirming their identity against a synthesized reference standard.

Isolation Techniques (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used to isolate and purify specific compounds from a mixture, making it an essential tool for obtaining pure standards of impurities like this compound from crude drug samples or forced degradation studies. nih.govingentaconnect.com The process involves scaling up an analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC) method to handle larger sample loads and collect fractions of the desired compound. waters.com

The fundamental principle is to develop a chromatographic method with sufficient resolution to separate the target impurity from the parent API and other related substances. waters.com Once separation is achieved on an analytical scale, the method is transferred to a preparative system with a larger column and higher flow rates. waters.com Key factors that must be considered when scaling from an analytical to a preparative method include separation efficiency, column dimensions, and particle size. waters.com For instance, the resolving power of a 50-mm analytical column with 1.7-μm particles can be equivalent to a 150-mm preparative column with 5-μm particles. waters.com

In the context of Quetiapine, researchers have successfully used reverse-phase preparative HPLC to isolate various process-related and degradation impurities. nih.govingentaconnect.comresearchgate.net For example, in one study, six unknown impurities present in crude Quetiapine Fumarate at levels of 0.05-0.15% were isolated using this technique for subsequent structural elucidation. nih.govingentaconnect.com Similarly, oxidative impurities, such as Quetiapine N-oxide and Quetiapine S-oxide, have been isolated from stability study samples using normal-phase preparative HPLC. rasayanjournal.co.in

Mass-directed purification is an advanced form of preparative HPLC where a mass spectrometer is used as the detector to trigger fraction collection. waters.com This approach is highly specific and was employed to isolate a degradant of Quetiapine with a mass-to-charge ratio (m/z) of 402, which was formed under acid stress conditions. waters.com The process yielded 28.6 mg of the pure impurity, which was sufficient for further characterization experiments. waters.com

Table 1: Example Parameters for Preparative HPLC Isolation of Quetiapine Impurities
ParameterDescriptionSource
Technique Reverse-Phase or Normal-Phase Preparative HPLC nih.govrasayanjournal.co.in
Stationary Phase Typically C18 for reverse-phase applications. waters.com
Objective Isolate impurities from crude samples or forced degradation material for structural analysis. nih.govingentaconnect.comwaters.com
Detection UV detection or Mass Spectrometry (Mass-Directed Purification). waters.comptfarm.pl
Outcome Collection of purified impurity fractions sufficient for characterization (e.g., by NMR, MS). waters.comrasayanjournal.co.in

Co-injection with Synthesized Standards

While isolation and spectral analysis (e.g., NMR, Mass Spectrometry) provide strong evidence for the structure of an unknown impurity, the definitive confirmation of its identity is typically achieved through co-injection with an independently synthesized, authenticated reference standard. nih.govingentaconnect.com This strategy serves as an unambiguous method to establish the structure of process-related impurities and degradation products. nih.govingentaconnect.comresearchgate.net

The process involves the following steps:

The putative structure of an impurity is first determined using spectral data from the isolated compound.

A reference standard of the proposed impurity structure is then synthesized in the laboratory.

The synthesized standard is analyzed by HPLC under the same chromatographic conditions used for the API sample containing the impurity to determine its retention time.

Finally, the API sample is "spiked" or co-injected with the synthesized standard.

If the impurity and the synthesized standard are identical, their peaks will co-elute perfectly, resulting in a single, symmetrical, and larger peak in the chromatogram. nih.govingentaconnect.com This confirmation by matching retention times provides conclusive evidence of the impurity's identity. ingentaconnect.comresearchgate.net Several studies on Quetiapine impurities have employed this strategy to verify the structures of newly identified related substances. nih.govingentaconnect.comrasayanjournal.co.in For instance, the structures of six different process impurities of Quetiapine Fumarate were unequivocally established through independent synthesis and subsequent co-injection in HPLC to confirm their respective retention times. nih.govingentaconnect.com

Table 2: Illustration of Co-injection for Impurity Confirmation
Analysis TypeDescriptionExpected Chromatographic ResultSource
Sample Analysis Analysis of Quetiapine sample containing an unknown impurity.Two separate peaks: one for Quetiapine API and one for the unknown impurity at a specific retention time (RT). nih.govingentaconnect.com
Standard Analysis Analysis of the independently synthesized reference standard of the suspected impurity.A single peak for the synthesized standard at a specific RT. nih.govingentaconnect.com
Co-injection Analysis Analysis of the Quetiapine sample spiked with the synthesized reference standard.If the structures match, the impurity peak and the standard peak will merge into a single, sharp peak at the identical RT, confirming the identity. nih.govingentaconnect.comresearchgate.net

Control Strategies for Quetiapine Hydroxy Impurity

Process Chemistry Optimization

Controlling the formation of impurities at the source, during the synthesis of the active pharmaceutical ingredient (API), is the most effective strategy. This involves a deep understanding of the reaction mechanisms and potential side reactions.

The formation of impurities during the synthesis of Quetiapine (B1663577) Fumarate can occur through various side reactions or from impurities present in starting materials and reagents. sphinxsai.com The Quetiapine Hydroxy Impurity, specifically, can arise from the hydroxylation of the dibenzothiazepine ring. nih.gov While this is a known metabolic pathway, similar oxidative conditions during synthesis could potentially lead to its formation as a process-related impurity.

Strategies to minimize its formation include:

Control of Raw Materials: Ensuring the purity of starting materials, such as 2-(2-chloroethoxy) ethanol, is critical, as impurities in these materials can lead to the formation of related substances. ingentaconnect.com

Optimization of Reaction Conditions: Careful control of reaction parameters like temperature, pH, and reaction time is essential. For instance, in the alkylation step, improper conditions could promote side reactions. ingentaconnect.com Using inert atmospheric conditions can prevent oxidation that may lead to hydroxylated impurities.

Solvent and Reagent Selection: The choice of solvents and reagents can significantly impact the impurity profile. sphinxsai.comresearchgate.net Solvents should be selected to minimize side reactions and facilitate the removal of impurities.

Even with an optimized synthesis process, trace amounts of impurities may still be present. Therefore, effective purification techniques are necessary to ensure the final API meets the required purity standards.

Crystallization: This is a common and effective method for purifying the final API. Quetiapine Fumarate can be purified by crystallization from a suitable solvent system, such as ethanol-HCl, which can effectively remove process-related impurities. chemmethod.com

Preparative High-Performance Liquid Chromatography (HPLC): For impurities that are difficult to remove by crystallization, preparative HPLC is a powerful tool. This technique is often used to isolate and characterize unknown impurities and can be scaled up to purify larger quantities of material if necessary. nih.govrasayanjournal.co.in It allows for the separation of compounds with very similar structures, ensuring a high-purity final product.

Quality Control and Assurance

A robust quality control and assurance system is essential for consistently producing a high-quality drug product. This involves routine testing of the drug substance and final formulation to ensure they meet predefined specifications.

Routine analysis relies on validated, stability-indicating analytical methods capable of separating and quantifying Quetiapine from all its potential impurities, including the hydroxy impurity. synzeal.comaquigenbio.com Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used techniques. nih.govresearchgate.net These methods must be validated according to International Conference on Harmonisation (ICH) guidelines. akjournals.comjapsonline.com

Key aspects of these analytical methods include:

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. scholarsresearchlibrary.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method must be sensitive enough to detect and quantify impurities at the levels specified by regulatory authorities. japsonline.comscholarsresearchlibrary.com For instance, the LOQ for related impurities is often established at concentrations that give a signal-to-noise ratio of about 10. scholarsresearchlibrary.com

Linearity, Accuracy, and Precision: The method must provide results that are directly proportional to the concentration of the impurity over a specified range, are close to the true value, and are reproducible. japsonline.comscholarsresearchlibrary.com

Below is a table summarizing typical chromatographic conditions used for the analysis of Quetiapine and its impurities.

ParameterMethod 1 (UPLC) nih.govMethod 2 (HPLC) akjournals.comMethod 3 (LC) scholarsresearchlibrary.com
ColumnAgilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)Inertsil-3 C8, 5 µm (150 mm × 4.6 mm)Kromasil 100, C18, 3.5 µm (30 x 3.0 mm)
Mobile Phase A0.1% aqueous triethylamine (B128534) (pH 7.2)0.01 M Di-potassium hydrogen phosphate (B84403) (pH 6.8) and acetonitrile (B52724) (80:20, v/v)0.5% Triethylamine buffer (pH 4.8)
Mobile Phase BAcetonitrile and methanol (B129727) (80:20 v/v)Buffer and acetonitrile (20:80, v/v)100% Acetonitrile
ElutionGradientGradientGradient
Flow Rate0.5 mL/min1.0 mL/min1.0 mL/min
Detection (UV)252 nm217 nm240 nm

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for drug substances and products. These standards include specific tests and acceptance criteria for impurities. uspnf.com Monographs for Quetiapine Fumarate list several specified impurities that must be monitored. synzeal.comsynzeal.com

While "this compound" may not be individually named in all monographs, it could fall under the category of "unspecified impurities" or be controlled by a total impurity limit. Regulatory guidelines from the ICH require that any impurity found at a level greater than 0.10% be identified and characterized. sphinxsai.com Therefore, manufacturers must ensure their analytical methods can detect and quantify any such impurities to comply with these standards. edqm.eu

Stability Testing and Shelf-Life Determination

Stability testing is a critical component of quality control that provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining storage conditions and establishing a shelf-life for the product.

For Quetiapine, forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical methods and to identify potential degradation products that could form during storage. nih.govakjournals.com These studies involve subjecting the drug to harsh conditions, including:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) to assess susceptibility to pH-dependent degradation. plos.orgwaters.com

Oxidation: Exposure to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂) to evaluate the potential for oxidative degradation, which could lead to N-oxides, S-oxides, or hydroxylated impurities. rasayanjournal.co.inplos.org

Thermal Degradation: Exposing the drug to high temperatures to assess its thermal stability. scholarsresearchlibrary.com

Photostability: Exposing the drug to light to determine its sensitivity to photodegradation. scholarsresearchlibrary.com

The results of these studies help to establish the degradation pathways and confirm that the analytical method can separate the active ingredient from all significant degradation products. nih.govresearchgate.net Long-term stability studies are then conducted under recommended storage conditions to monitor the impurity levels over the proposed shelf-life of the product. researchgate.net

Summary of Forced Degradation Conditions for Quetiapine scholarsresearchlibrary.complos.org
Stress ConditionTypical Reagent/ParameterPurpose
Acid Hydrolysis0.1 N HClTo assess degradation in acidic environments.
Base Hydrolysis0.1 N NaOHTo assess degradation in alkaline environments.
Oxidation3% H₂O₂To identify potential oxidative degradants, such as hydroxylated impurities.
Thermal120°C for 12 hoursTo evaluate stability at elevated temperatures.
Photolytic1.2 million lux hoursTo determine sensitivity to light exposure.
Humidity25°C / 90% RHTo assess the effect of moisture on stability.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component in the development of stability-indicating analytical methods and provides insight into the intrinsic stability of a drug substance. wisdomlib.org By subjecting Quetiapine Fumarate to various exaggerated stress conditions, such as acid, base, oxidation, heat, and light, potential degradation products, including this compound, can be identified. nih.gov

Research indicates that Quetiapine Fumarate is susceptible to degradation under several stress conditions, most notably oxidative and hydrolytic environments. nih.govresearchgate.net One of the primary oxidative degradation impurities identified is hydroxy quetiapine. researchgate.net Studies have demonstrated that significant degradation occurs when the drug product is exposed to oxidative stress, leading to the formation of impurities like N-Oxide and S-Oxide. nih.gov

In a comprehensive study, Quetiapine Fumarate was subjected to a range of forced degradation conditions, revealing its stability profile. The substance showed the most significant degradation under oxidative stress, with a 61.45% loss when exposed to hydrogen peroxide. Acidic and alkaline hydrolysis also led to considerable degradation, registering approximately 24.56% and 25.42% loss, respectively. The drug was found to be relatively more stable under thermal and photolytic stress. Thermal degradation at 80°C for 36 hours resulted in an 8.42% loss, while exposure to light caused a 5.45% decrease in the drug content. wisdomlib.org

Another study involved refluxing the sample in 1N HCl at 80°C for one hour and stressing it with 2N NaOH for two hours to simulate acid and basic degradation. scholarsresearchlibrary.com Thermal degradation was induced by exposing the sample to a temperature of 120°C for 12 hours. scholarsresearchlibrary.com These studies help in establishing the degradation pathways and the specificity of analytical methods designed to separate the main compound from all potential impurities. scholarsresearchlibrary.comwaters.com

The findings from these forced degradation studies are summarized in the table below.

Stress ConditionParametersDegradation (%)Reference
OxidativeHydrogen Peroxide61.45% wisdomlib.org
Alkaline Hydrolysis2N NaOH, 2 Hours25.42% wisdomlib.orgscholarsresearchlibrary.com
Acid Hydrolysis1N HCl, 80°C, 1 Hour24.56% wisdomlib.orgscholarsresearchlibrary.com
Thermal80°C, 36 Hours8.42% wisdomlib.org
PhotolyticUV/Visible Light5.45% wisdomlib.org
Humidity25°C / 90% RH, 218 HoursNot Specified scholarsresearchlibrary.com

Storage Conditions and Impact on Impurity Levels

The insights gained from forced degradation studies directly inform the recommended storage conditions for the drug substance and its formulated products to prevent the formation of this compound and other related substances. aquigenbio.com The stability of Quetiapine is influenced by environmental factors such as temperature, humidity, and exposure to air. scholarsresearchlibrary.com

Humidity has been identified as a factor in the degradation of Quetiapine. Stress studies have included exposing samples to high humidity conditions (e.g., 25°C at 90% relative humidity) to assess its impact on the impurity profile. scholarsresearchlibrary.com Furthermore, long-term exposure to air can lead to slow oxidation, resulting in the formation of impurities such as the S-oxide impurity. This underscores the importance of controlling the storage environment to protect the drug product from atmospheric oxygen and moisture.

The stability of the this compound itself is also a consideration, particularly for its use as a reference standard in analytical testing. Reference materials of the impurity are typically stored under controlled conditions to ensure their integrity over time. For example, powdered forms of the impurity may be stored at -20°C, while solutions are kept at temperatures as low as -80°C to prevent degradation. screenlib.comlgcstandards.com Shipping of the reference standard may occur at ambient temperatures, but long-term storage requires colder conditions. lgcstandards.comsynzeal.com

The stability of prepared laboratory solutions is also a practical aspect of impurity control. Studies have shown that sample solutions of Quetiapine Fumarate are stable for up to 24 hours at ambient temperature, which is sufficient for routine quality control analysis. nih.govrasayanjournal.co.in

The table below outlines general storage recommendations derived from stability and handling information.

SubstanceFormRecommended Storage ConditionPurposeReference
Quetiapine Drug ProductSolid DosageControlled room temperature, protected from humidity and airTo minimize degradation and formation of oxidative impurities scholarsresearchlibrary.com
This compoundPowder (Reference Standard)-20°CLong-term stability of the analytical reference standard screenlib.comlgcstandards.com
This compoundIn Solvent (Reference Standard)-80°C for 6 months, -20°C for 1 monthLong-term stability of the analytical reference standard solution screenlib.com
Quetiapine FumarateLaboratory Sample SolutionAmbient TemperatureShort-term stability for the duration of analytical testing (up to 24h) nih.govrasayanjournal.co.in

Regulatory Aspects of Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely adopted and form the basis of pharmaceutical regulation in many countries. The primary ICH guideline relevant to the control of impurities like "Quetiapine Hydroxy Impurity" is ICH Q3A(R2): Impurities in New Drug Substances. europa.eunih.gov This guideline establishes a framework for the identification, qualification, and setting of acceptance criteria for impurities.

ICH Q3A(R2) outlines specific thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance. nih.gov These thresholds are crucial in determining the level of scrutiny an impurity must undergo. For a drug like Quetiapine (B1663577), the specific MDD would determine the applicable thresholds.

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day total daily intake (whichever is lower) 0.15% or 1.0 mg per day total daily intake (whichever is lower)

This table is based on the general principles outlined in the ICH Q3A(R2) guideline.

For "this compound," if its level in the drug substance exceeds the identification threshold, its chemical structure must be determined. nih.gov If the level surpasses the qualification threshold, toxicological studies are required to justify the proposed acceptance criterion. nih.gov Research on Quetiapine Fumarate has identified various impurities, with some studies reporting levels in the range of 0.05% to 0.15%, underscoring the practical relevance of these ICH thresholds. pharmaceresearch.com

Regulatory Agency Guidelines (FDA, EMA)

Both the FDA and the EMA have adopted the ICH guidelines and provide their own regulatory interpretations and requirements for the control of impurities. fda.gov

The FDA and EMA expect manufacturers to establish appropriate acceptance criteria for all specified impurities, including "this compound." fda.gov These limits must be justified and are reviewed as part of the marketing authorization application. fda.gov For generic drug products, the FDA's Abbreviated New Drug Application (ANDA) process requires a thorough characterization of the impurity profile to ensure it is comparable to the reference listed drug. europa.eu Similarly, the EMA's Committee for Medicinal Products for Human Use (CHMP) evaluates the control of impurities in its assessment of marketing authorisation applications. synzeal.com

The acceptable level for a specific impurity like "this compound" is ultimately determined by a process of qualification. An impurity is considered qualified if its level has been adequately justified through toxicological data or if it is a significant metabolite in humans. lupinepublishers.com If the impurity is not a significant metabolite and its level exceeds the ICH qualification threshold, dedicated safety studies are necessary. lupinepublishers.com

Genotoxic Impurities Considerations

A critical aspect of impurity regulation is the assessment of genotoxic potential—the ability of a substance to damage DNA, potentially leading to carcinogenic effects. aifa.gov.it The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a framework for this assessment. aifa.gov.it

Impurities are classified into five classes based on their mutagenic and carcinogenic potential. aifa.gov.it

Table 2: ICH M7 Classification of Mutagenic Impurities

Class Description
Class 1 Known mutagenic carcinogens.
Class 2 Known mutagens with unknown carcinogenic potential.
Class 3 Alerting structure, unrelated to the API structure; no mutagenicity data.
Class 4 Alerting structure, shared with the API or related compounds that have tested negative for mutagenicity.

This table summarizes the classification system from the ICH M7 guideline.

If "this compound" were to be classified as a genotoxic impurity (Classes 1, 2, or 3), much stricter control limits would be required. The default approach for controlling such impurities is the Threshold of Toxicological Concern (TTC). The TTC is a concept that establishes a daily intake level for a genotoxic impurity that is considered to pose a negligible lifetime cancer risk, generally accepted as 1.5 µ g/day .

The assessment of "this compound" for genotoxic potential would involve an evaluation of its chemical structure for any "structural alerts" that are known to be associated with mutagenicity. aifa.gov.it If a structural alert is present, further testing, such as an Ames test, would be necessary to determine if it is indeed mutagenic. aifa.gov.it If the impurity is found to be non-mutagenic, it can be controlled according to the less stringent ICH Q3A(R2) guidelines. aifa.gov.it

Toxicological Considerations Strictly Focusing on Research and Theoretical Aspects, Excluding Specific Human or Animal Toxicity Data

Impact of Impurities on Pharmacokinetics and Pharmacodynamics (Theoretical Framework)

The presence of an impurity within a drug substance can theoretically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the parent drug. Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics involves the drug's effects and mechanism of action. amsbiopharma.com

An impurity that is structurally similar to the active pharmaceutical ingredient (API) can interfere with fundamental pharmacokinetic processes. nih.gov For instance, an impurity might compete with the API for binding sites on plasma proteins or metabolic enzymes. Such competition could alter the distribution and clearance of the API, potentially leading to unexpected concentrations in the body.

In the context of drug transport and inhibition studies, the presence of an impurity can significantly bias kinetic estimates. nih.gov Theoretical models and simulations have been developed to understand this impact. For example, a potent impurity can make a test compound appear more potent in inhibition assays by reducing the inhibitory constant (Ki). nih.gov Surprisingly, in transport studies, a potent impurity might not diminish the test compound's potency but rather increase the apparent potency of the substrate by reducing the Michaelis-Menten substrate constant (Kt). nih.gov

Table 1: Theoretical Impact of an Impurity on Pharmacokinetic and Pharmacodynamic Parameters

Parameter Pharmacokinetic/Pharmacodynamic Theoretical Impact of a Competing Impurity Potential Consequence
Absorption Pharmacokinetic Competition for intestinal transporters Altered rate and extent of drug absorption
Distribution Pharmacokinetic Competition for plasma protein binding sites Increased fraction of unbound (active) drug or impurity
Metabolism Pharmacokinetic Inhibition or induction of metabolic enzymes (e.g., Cytochrome P450) Altered drug clearance and potential for drug-drug interactions
Excretion Pharmacokinetic Competition for renal or biliary transporters Changed rate of elimination from the body
Receptor Binding Pharmacodynamic Agonist, antagonist, or allosteric modulation activity at the target receptor Altered therapeutic effect or induction of off-target effects
Enzyme Inhibition Pharmacodynamic Inhibition of the target enzyme by the impurity Modified intensity or duration of the drug's action

Potential for Altered Efficacy and Safety Profile (Conceptual)

Conceptually, the presence of impurities like Quetiapine (B1663577) Hydroxy Impurity carries the risk of altering the established efficacy and safety profile of the final drug product. nih.govijpsjournal.com Impurities convey only risk, with no therapeutic benefit. nih.gov Even small quantities of unwanted chemicals may influence the effectiveness and safety of pharmaceuticals. nih.gov

Conversely, an impurity could be toxicologically active, leading to adverse effects not associated with the pure API. ijdra.com Some impurities may be mutagenic or carcinogenic, posing a significant safety risk even at very low levels. ijdra.com Therefore, impurity profiling is a critical aspect of pharmaceutical development to ensure product quality and safety. ijpsjournal.com The potential for an impurity to affect the drug's performance is a key consideration during development and manufacturing changes. nih.gov

Preclinical Toxicity Research Methodologies (General)

To evaluate the safety of pharmaceutical impurities, a range of preclinical toxicity research methodologies are employed. These studies aim to identify potential hazards before a drug is administered to humans. pacificbiolabs.com When an impurity exceeds established qualification thresholds, toxicological studies are necessary to establish its biological safety. nih.govtriphasepharmasolutions.com

The standard battery of tests for qualifying an impurity generally includes assessments for both genetic and general toxicity. triphasepharmasolutions.com

Genetic Toxicology (Genotoxicity) Assays : These tests are designed to detect direct or indirect damage to DNA. A primary assay is the bacterial reverse mutation test, commonly known as the Ames assay, which assesses a chemical's potential to cause gene mutations. triphasepharmasolutions.com Other assays may evaluate chromosomal damage. triphasepharmasolutions.com

The design of these studies, including the route of administration and the doses tested, should reflect the intended clinical use of the drug product to ensure an adequate margin of safety. youtube.com

Table 2: Common Preclinical Toxicity Studies for Impurity Qualification

Study Type Purpose Typical Methodology
Bacterial Reverse Mutation Assay (Ames Test) To assess mutagenic potential (gene mutations). triphasepharmasolutions.com Exposing specific strains of bacteria (e.g., Salmonella typhimurium) to the impurity and observing for reverse mutations.
In Vitro Chromosomal Aberration Test To assess the potential to cause structural changes in chromosomes. triphasepharmasolutions.com Treating mammalian cells in culture with the impurity and analyzing chromosomes for damage.
In Vivo Micronucleus Test To assess chromosomal damage or damage to the mitotic apparatus in a living organism. Administering the impurity to rodents and examining red blood cells for the presence of micronuclei.
Repeated Dose Toxicity Study To evaluate general systemic toxicity after repeated exposure. triphasepharmasolutions.comyoutube.com Administering the impurity daily to a single species (e.g., rat) for 14 to 90 days, followed by clinical and pathological examination. triphasepharmasolutions.com

Mechanistic Toxicology Research (General)

Mechanistic toxicology is a field of study that seeks to understand how a chemical agent, such as a pharmaceutical impurity, produces a toxic effect at the molecular, biochemical, and cellular levels. tamu.edu It goes beyond simply identifying toxicity and aims to elucidate the specific biological pathways and processes that are disrupted by the substance.

This research can involve a wide array of techniques to investigate interactions with cellular components. For example, studies may explore how an impurity or its metabolites bind to proteins or DNA, disrupt signal transduction pathways, induce oxidative stress, or trigger apoptosis (programmed cell death).

Understanding the mechanism of toxicity is crucial for several reasons:

Risk Assessment : It provides a more robust basis for assessing the risk to humans. If a mechanism is known to be specific to an animal model and not relevant to humans, it can help in making more accurate safety predictions.

Development of Biomarkers : It can lead to the identification of biomarkers of exposure or effect, which can be used in clinical monitoring.

Extrapolation : It aids in extrapolating toxicity data from high-dose animal studies to low-dose human exposures and from one species to another.

Q & A

Q. What experimental evidence supports or refutes the hypothesis that this compound contributes to off-target receptor binding?

  • Resolution : Perform radioligand binding assays (e.g., dopamine D2, serotonin 5-HT2A receptors) with purified impurity. Compare IC50 values to quetiapine and validate findings with computational docking studies to map binding affinities .

Methodological Resources

  • Reference Standards : Use deuterated analogs (e.g., Quetiapine-d8 Hemifumarate, CAS 1435938-24-1) for internal calibration .
  • Analytical Guidelines : Adhere to ICH Q3A-Q3D for impurity identification and control .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA, PLS) to correlate impurity levels with formulation variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.